

# tert-Butyl 3-formylpyrrolidine-1-carboxylate as a pharmaceutical intermediate

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## Compound of Interest

Compound Name: *tert-Butyl 3-formylpyrrolidine-1-carboxylate*

Cat. No.: B054442

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## Application Notes & Protocols: tert-Butyl 3-formylpyrrolidine-1-carboxylate

A Senior Application Scientist's Guide to a Versatile Pharmaceutical Intermediate

### Introduction and Strategic Importance

**tert-Butyl 3-formylpyrrolidine-1-carboxylate**, also commonly referred to as N-Boc-3-formylpyrrolidine, is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.<sup>[1][2]</sup> Its value lies in the unique combination of three key structural features: a saturated pyrrolidine ring, a reactive aldehyde functional group, and a tert-butyloxycarbonyl (Boc) protecting group.<sup>[2]</sup> This arrangement provides a stable, yet highly versatile scaffold for constructing complex molecular architectures, particularly substituted pyrrolidine derivatives which are prevalent in a wide array of biologically active compounds.<sup>[2][3]</sup>

The pyrrolidine core offers a non-planar, three-dimensional structure that is advantageous for exploring pharmacophore space, while the aldehyde serves as a chemical handle for a multitude of transformations.<sup>[3]</sup> The acid-labile Boc group provides robust protection of the nitrogen atom during many synthetic operations, yet can be removed under mild conditions, allowing for further functionalization. This guide provides an in-depth look at the properties, applications, and detailed protocols for the effective use of this intermediate in a research and development setting.

Caption: Chemical structure of **tert-Butyl 3-formylpyrrolidine-1-carboxylate**.

## Physicochemical Properties & Data Summary

Proper handling and storage are critical for maintaining the integrity of the reagent. The aldehyde functionality can be susceptible to oxidation over time if not stored correctly.

Property	Value	Source(s)
CAS Number	59379-02-1	[4]
Molecular Formula	C <sub>10</sub> H <sub>17</sub> NO <sub>3</sub>	[5]
Molecular Weight	199.25 g/mol	[2][6]
Appearance	Colorless to pale yellow liquid or solid	[2][5]
Solubility	Soluble in common organic solvents (DCM, Ethyl Acetate, etc.)	[5]
Purity	Commercially available at ≥97%	[2][6]
Storage	Store in a cool, dry, well-ventilated area. For long-term stability, store under an inert atmosphere in a freezer (-20°C).[5][7] Keep container tightly sealed to prevent moisture exposure and potential decomposition.[5]	
Stability	Stable under recommended storage conditions. Sensitive to strong acids (cleavage of Boc group), strong bases, and oxidizing agents.[5]	

## Safety & Handling

As a laboratory chemical, appropriate personal protective equipment (PPE) must be used at all times.

- Hazard Identification: This compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[4] It may also cause respiratory irritation.[4][8]
- Precautionary Measures:
  - Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[4][8]
  - Personal Protection: Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[4]
  - Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[4][8]
- In Case of Exposure:
  - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
  - Skin: Wash with plenty of soap and water.[4]
  - Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4]
  - Ingestion: Rinse mouth and seek medical advice.[4]

## Core Synthetic Applications & Mechanistic Rationale

The primary utility of **tert-butyl 3-formylpyrrolidine-1-carboxylate** stems from the aldehyde group's reactivity, making it a cornerstone for introducing the pyrrolidine motif into larger

molecules.

## Reductive Amination: The Workhorse Reaction

The most prevalent application is its use in reductive amination. This powerful one-pot reaction forms a new carbon-nitrogen bond by converting the aldehyde into a secondary or tertiary amine.

- **Mechanistic Insight:** The reaction proceeds in two main stages. First, the aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to generate a transient imine or iminium ion. This electrophilic intermediate is then reduced in situ by a mild hydride-donating reagent to yield the final amine product.
- **Choice of Reducing Agent:** Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ , or STAB) is the reagent of choice for this transformation. Its mildness and steric bulk prevent the reduction of the starting aldehyde, selectively reducing the more reactive iminium ion intermediate. This chemoselectivity is a significant advantage over harsher reducing agents like sodium borohydride ( $\text{NaBH}_4$ ).

## A Versatile Chiral Building Block

While the primary CAS number (59379-02-1) represents the racemic mixture, both the (R)- and (S)-enantiomers are commercially available and are invaluable in asymmetric synthesis.<sup>[9][10][11]</sup> Their use allows for the diastereoselective construction of chiral centers, a critical requirement in the development of stereoisomeric drugs.<sup>[3]</sup>

## Broader Applications

Beyond reductive amination, this intermediate is employed in:

- **Synthesis of Bioactive Molecules:** It is a documented intermediate in the synthesis of nonpeptidic  $\alpha\beta 6$  integrin inhibitors and agonists for the nuclear hormone receptor Rev-erba.<sup>[7][12]</sup>
- **Other C-C Bond Formations:** The aldehyde can participate in various other classical organic reactions, including Wittig reactions, aldol condensations, and Henry reactions, to form new carbon-carbon bonds.<sup>[2]</sup>

- Agrochemicals & Materials Science: The compound also serves as a building block in the development of novel agrochemicals and advanced polymers where specific functional groups are required.<sup>[1][2]</sup>

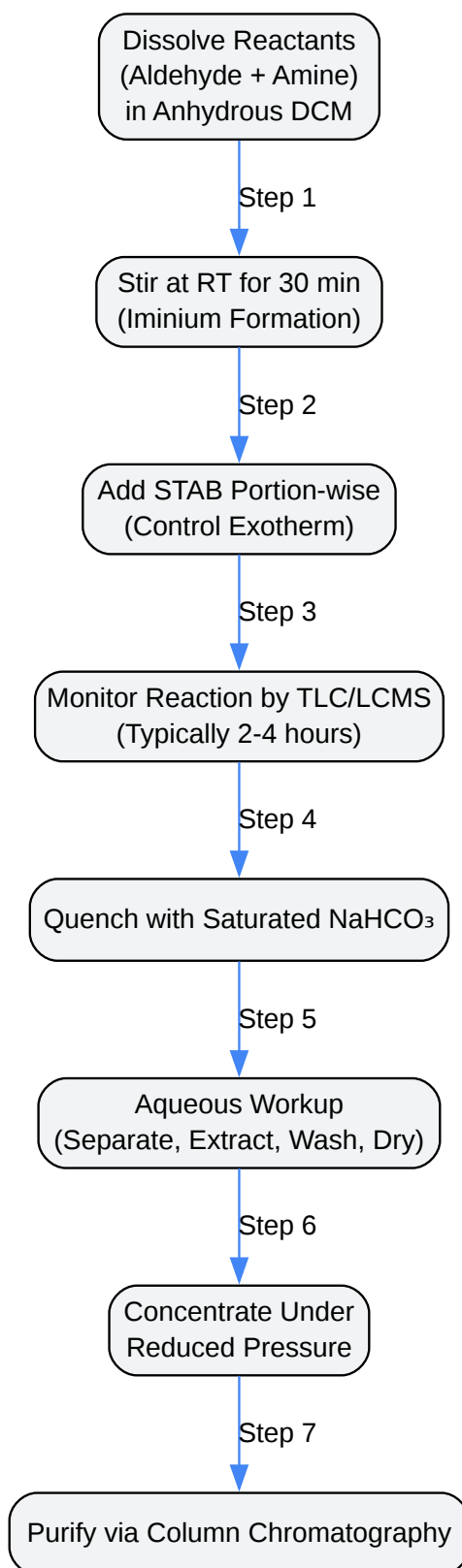
## Detailed Laboratory Protocol: One-Pot Reductive Amination

This protocol provides a robust, field-proven method for the coupling of **tert-butyl 3-formylpyrrolidine-1-carboxylate** with a representative primary amine (benzylamine) to synthesize tert-butyl 3-((benzylamino)methyl)pyrrolidine-1-carboxylate.

Objective: To synthesize a C-N coupled product via a one-pot reductive amination.

Materials & Reagents:

- **tert-Butyl 3-formylpyrrolidine-1-carboxylate** (1.0 eq)
- Benzylamine (1.05 eq)
- Sodium triacetoxyborohydride (STAB) (1.5 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)



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